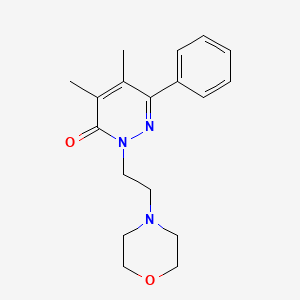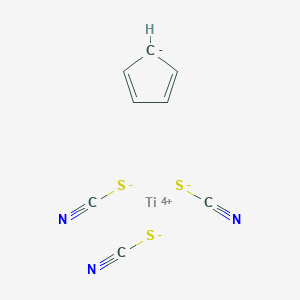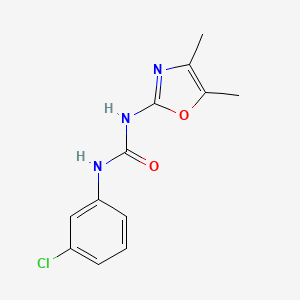
N-Propyl-3-piperidyl 2,6-dimethylphenylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Propyl-3-piperidyl 2,6-dimethylphenylcarbamate is a synthetic compound with the molecular formula C17H26N2O2.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Propyl-3-piperidyl 2,6-dimethylphenylcarbamate typically involves the reaction of 2,6-dimethylphenyl isocyanate with N-propyl-3-piperidinol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage .
Industrial Production Methods
Industrial production of this compound may involve continuous-flow processes to enhance efficiency and yield. For example, the use of micro fixed-bed reactors with catalysts such as platinum on carbon (Pt/C) can significantly improve the reaction rate and product purity .
Analyse Des Réactions Chimiques
Types of Reactions
N-Propyl-3-piperidyl 2,6-dimethylphenylcarbamate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at the piperidine ring or the phenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted piperidine or phenyl derivatives .
Applications De Recherche Scientifique
N-Propyl-3-piperidyl 2,6-dimethylphenylcarbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes
Mécanisme D'action
The mechanism of action of N-Propyl-3-piperidyl 2,6-dimethylphenylcarbamate involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2,6-Dimethylphenyl)carbamic acid 1-propyl-3-piperidinyl ester
- N-n-Propyl-substituted 3-(dimethylphenyl)piperidines
Uniqueness
N-Propyl-3-piperidyl 2,6-dimethylphenylcarbamate is unique due to its specific structural features, such as the presence of the propyl group on the piperidine ring and the dimethylphenylcarbamate moiety. These structural elements contribute to its distinct chemical and biological properties, setting it apart from other similar compounds .
Propriétés
Numéro CAS |
31755-19-8 |
|---|---|
Formule moléculaire |
C17H26N2O2 |
Poids moléculaire |
290.4 g/mol |
Nom IUPAC |
(1-propylpiperidin-3-yl) N-(2,6-dimethylphenyl)carbamate |
InChI |
InChI=1S/C17H26N2O2/c1-4-10-19-11-6-9-15(12-19)21-17(20)18-16-13(2)7-5-8-14(16)3/h5,7-8,15H,4,6,9-12H2,1-3H3,(H,18,20) |
Clé InChI |
YCUIRUPTFLLVAU-UHFFFAOYSA-N |
SMILES canonique |
CCCN1CCCC(C1)OC(=O)NC2=C(C=CC=C2C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



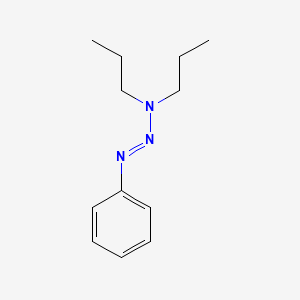

![Phenol, 3-[(2-hydroxyethyl)methylamino]-](/img/structure/B14678985.png)
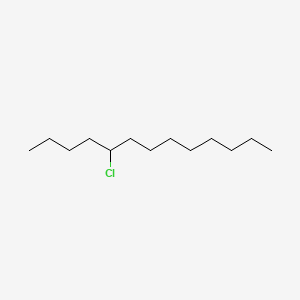
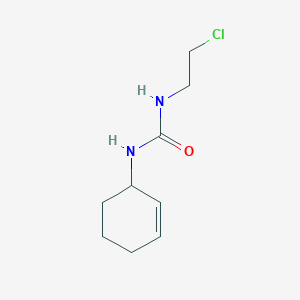

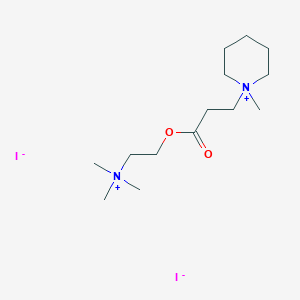
![Bicyclo[5.4.1]dodeca-1(11),2,5,7,9-pentaen-4-one (en)](/img/structure/B14679002.png)
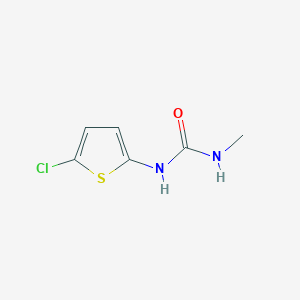
![4-Phenyl-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),4,7,11(15),12-hexaene;2,4,6-trinitrophenol](/img/structure/B14679009.png)
